Gnaphaloide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Gnaphaloide is a plant that belongs to the family Asteraceae. It is commonly known as "cudweed" and is found in different parts of the world, including Europe, Asia, and North America. The plant has been used traditionally for medicinal purposes, and recent scientific research has shown that it contains bioactive compounds that have potential applications in the field of medicine.

Applications De Recherche Scientifique

Phylogenetic Studies in Plant Biology

- Research on the Gnaphalieae, a group of sunflowers including Gnaphaloide, utilized chloroplast DNA sequences to reconstruct phylogenies of South African Gnaphalieae. This study provided insights into the evolutionary relationships within this tribe, suggesting that certain genera like Printzia and Callilepis should be excluded from the Gnaphalieae (Bayer, Puttock, & Kelchner, 2000).

Cancer Research and Therapeutic Applications

- Gambogenic acid, derived from a related species in the Gnaphalieae tribe, has shown promising anti-cancer effects. A study explored its mechanism in lung cancer cells, revealing its role in inducing cell death through aberrant autophagy (Mei et al., 2014).

Advancements in Genomics Research

- The development of the genomics Research Network Architecture (gRNA) highlights the importance of Gnaphaloide in facilitating the progression of genomics-centric tools. This modular environment supports the development and deployment of applications tailored to life sciences research (Laud et al., 2002).

Genetic Studies in Microbial Pathogenicity

- In a study on Stagonospora nodorum, a wheat pathogen, the role of a Galpha subunit (Gna1) was explored. This research provides insights into how disruptions in signal transduction pathways, such as those mediated by GNA-1, can affect pathogenicity and host interactions (Solomon et al., 2004).

Exploration of Ancient Diseases and Pathogens

- The study of tuberculosis through ancient DNA (aDNA) analysis has utilized genomic methods to understand historical pathogens. This research demonstrates the role of genomics in revealing the evolution of diseases like tuberculosis, which may have links to genetic components similar to those in Gnaphaloide (Donoghue et al., 2004).

Developments in Genome-Wide Association Studies

- Genome-wide association studies (GWAS) have been a major driver in discovering genetic variants and their associations with diseases. The advancements in this field, possibly influenced by research on organisms like Gnaphaloide, have led to significant breakthroughs in understanding complex genetic traits (Visscher et al., 2017).

Ethical Considerations in Genomic Research

- The use of whole-genome methods in medical research, including studies on plants like Gnaphaloide, raises important ethical considerations. Issues such as consent, privacy, and the governance of genomic data are crucial in this context (Kaye et al., 2009).

Propriétés

Numéro CAS |

101409-57-8 |

|---|---|

Nom du produit |

Gnaphaloide |

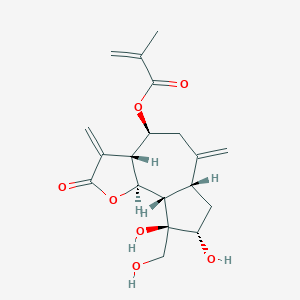

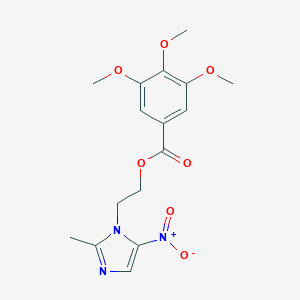

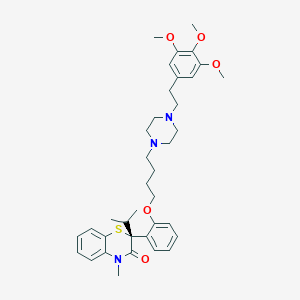

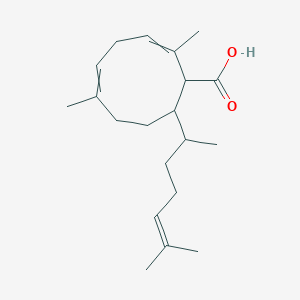

Formule moléculaire |

C19H24O7 |

Poids moléculaire |

364.4 g/mol |

Nom IUPAC |

[(3aR,4S,6aR,8S,9R,9aS,9bS)-8,9-dihydroxy-9-(hydroxymethyl)-3,6-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] 2-methylprop-2-enoate |

InChI |

InChI=1S/C19H24O7/c1-8(2)17(22)25-12-5-9(3)11-6-13(21)19(24,7-20)15(11)16-14(12)10(4)18(23)26-16/h11-16,20-21,24H,1,3-7H2,2H3/t11-,12-,13-,14+,15-,16-,19+/m0/s1 |

Clé InChI |

NJTYUJFKRSBELS-URUZQALBSA-N |

SMILES isomérique |

CC(=C)C(=O)O[C@H]1CC(=C)[C@@H]2C[C@@H]([C@@]([C@@H]2[C@@H]3[C@@H]1C(=C)C(=O)O3)(CO)O)O |

SMILES |

CC(=C)C(=O)OC1CC(=C)C2CC(C(C2C3C1C(=C)C(=O)O3)(CO)O)O |

SMILES canonique |

CC(=C)C(=O)OC1CC(=C)C2CC(C(C2C3C1C(=C)C(=O)O3)(CO)O)O |

Origine du produit |

United States |

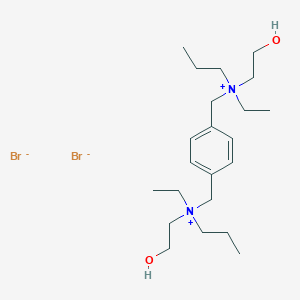

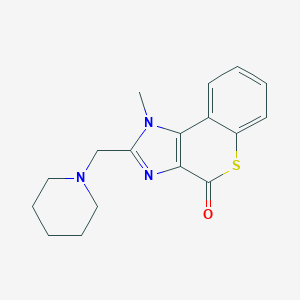

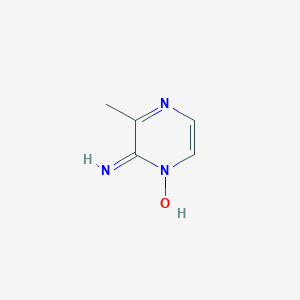

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Hexasodium;8-[[4-methyl-3-[[2-methyl-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B9620.png)

![Ethanone, 1-bicyclo[4.2.0]oct-6-en-7-yl-(9CI)](/img/structure/B9635.png)

![[2,2'-Bipyridine]-6,6'(1H,1'H)-dione](/img/structure/B9643.png)